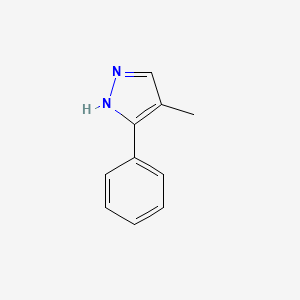

4-Methyl-3-phenyl-1H-pyrazole

Description

Historical Context and Evolution of Pyrazole (B372694) Derivatives

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by Ludwig Knorr in 1883. mdpi.comwikipedia.orgorientjchem.org Just a few years later, in 1889, the first synthesis of the parent pyrazole was achieved by Buchner. mdpi.comglobalresearchonline.net The classical Knorr synthesis, involving the condensation of a β-diketone with hydrazine (B178648), remains a fundamental method for creating substituted pyrazoles. mdpi.comwikipedia.org

Initially, the interest in pyrazoles was primarily academic. However, this changed with the discovery of the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959. wikipedia.orgorientjchem.org This discovery spurred further investigation into the biological potential of these compounds. Over the decades, the synthetic methodologies for pyrazole derivatives have evolved significantly, moving from traditional condensation reactions to more sophisticated techniques like microwave-assisted synthesis, ultrasound irradiation, and multicomponent reactions. rsc.orgresearchgate.net These modern methods have enabled the creation of a vast library of pyrazole derivatives with a wide array of substituents, each with the potential for unique chemical and biological properties.

Overview of Pyrazole Core Structure and its Chemical Reactivity

The pyrazole ring is a five-membered heterocycle with the molecular formula C₃H₄N₂. mdpi.com It is an aromatic system with a planar structure. The ring contains two nitrogen atoms in adjacent positions (1 and 2). One nitrogen atom is like pyrrole, with its lone pair of electrons contributing to the aromatic sextet, making it acidic. The other nitrogen is similar to pyridine (B92270), with its lone pair in the plane of the ring, rendering it basic. mdpi.com This dual nature gives pyrazoles amphoteric properties. mdpi.com

The reactivity of the pyrazole ring is influenced by the two nitrogen atoms, which are electronegative and reduce the electron density at the C3 and C5 positions, while the C4 position remains relatively electron-rich. chemicalbook.com Consequently, the C4 position is the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. pharmajournal.net The N1 nitrogen can be deprotonated by a strong base, forming an anion that is highly reactive towards electrophiles. chemicalbook.compharmajournal.net The pyrazole ring itself is generally resistant to oxidation and reduction. chemicalbook.com

Tautomerism is a key characteristic of N-unsubstituted pyrazoles, where the proton on the nitrogen can migrate between the two nitrogen atoms. mdpi.comencyclopedia.pub This process is typically intermolecular and can be influenced by factors such as the solvent and temperature. encyclopedia.pub

Broad Spectrum of Pharmacological Activities of Pyrazole Derivatives

Pyrazole derivatives have garnered immense attention in medicinal chemistry due to their wide range of pharmacological activities. middlebury.edunih.govnih.gov The pyrazole nucleus is considered a "privileged scaffold," meaning it is a structural framework that can be modified to interact with various biological targets. This versatility has led to the development of pyrazole-containing drugs with diverse therapeutic applications.

Some of the well-established pharmacological activities of pyrazole derivatives include:

Anti-inflammatory and Analgesic: Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core and is a selective COX-2 inhibitor. middlebury.edufrontiersin.org Other derivatives have also shown significant antinociceptive and anti-inflammatory effects. frontiersin.org

Antimicrobial and Antifungal: Numerous pyrazole derivatives have been synthesized and screened for their activity against various bacteria and fungi, with some showing promising results. nih.govmdpi.com

Anticancer: The pyrazole scaffold is a key component in the design of new anticancer agents. rsc.orgrsc.org For instance, some derivatives act as cyclin-dependent kinase 2 (CDK2) inhibitors, which are crucial for cell cycle regulation and are a target for cancer therapy. rsc.org

Antiviral: Certain pyrazole derivatives have demonstrated potent activity against viruses like HIV. nih.gov

Other Activities: The pharmacological profile of pyrazoles extends to include antidepressant, anti-obesity, and neuroprotective activities. researchgate.netmiddlebury.edunih.gov They are also used in agrochemicals as herbicides, insecticides, and fungicides. nih.govnumberanalytics.com

Rationale for Focused Research on 4-Methyl-3-phenyl-1H-pyrazole and Related Scaffolds

The specific substitution pattern of this compound makes it an interesting candidate for further investigation. The presence of a methyl group at the 4-position and a phenyl group at the 3-position can significantly influence the compound's electronic properties, steric hindrance, and potential biological interactions compared to the parent pyrazole.

Research into specifically substituted pyrazoles like this compound is driven by the principle of structure-activity relationship (SAR) studies. researchgate.net By systematically modifying the substituents on the pyrazole ring, researchers can fine-tune the compound's pharmacological activity, selectivity, and pharmacokinetic properties. For example, the synthesis of a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which share a similar substitution pattern, was undertaken to evaluate their antioxidant and anti-inflammatory activities. semanticscholar.org

Furthermore, the synthesis of related compounds, such as 1-(2,4-dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, highlights the interest in exploring how different substituents at various positions of the pyrazole core can lead to new therapeutic agents. lookchem.com The study of compounds like 4-methyl 3-phenyl 2-thiocarbamoyl -3,3a dihydro pyrazolo[3,4-c] pyrazole, which is synthesized from 5-methyl-2,4-dihydro-3H pyrazol-3-one and benzaldehyde, further underscores the efforts to build upon the pyrazole scaffold to create more complex and potentially more active molecules. researchgate.net The development of photochromic materials based on pyrazole derivatives, such as those derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, also demonstrates the broader applications of these scaffolds beyond pharmacology. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-7-11-12-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANBPXHLIUYXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501339823 | |

| Record name | 4-Methyl-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13808-62-3 | |

| Record name | 4-Methyl-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-phenyl-1Ð?-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Phenyl 1h Pyrazole

Direct Synthesis Strategies for the Pyrazole (B372694) Core

Direct synthesis strategies aim to construct the pyrazole ring in a single or a few straightforward steps from acyclic precursors. These methods are often favored for their efficiency and atom economy.

Cyclocondensation Reactions

Cyclocondensation reactions are the most traditional and widely used methods for pyrazole synthesis. These reactions involve the condensation of a binucleophilic reagent, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species.

The reaction between a hydrazine and a 1,3-diketone is a classic and versatile method for synthesizing pyrazoles. metu.edu.tr The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can potentially lead to two regioisomeric pyrazoles. nih.gov The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions. nih.govnih.gov For instance, the condensation of arylhydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide can provide good yields and regioselectivity. nih.gov The use of fluorinated alcohols as solvents has also been shown to improve regioselectivity in pyrazole formation. dergipark.org.tr

A general representation of this reaction leading to a substituted pyrazole is shown below:

Table 1: Examples of Pyrazole Synthesis from 1,3-Diketones and Hydrazines

| 1,3-Diketone Reactant | Hydrazine Reactant | Solvent | Catalyst/Conditions | Product | Reference |

| 1-Phenyl-1,3-butanedione | Hydrazine hydrate (B1144303) | Ethanol (B145695) | Reflux | 3-Methyl-5-phenyl-1H-pyrazole | dergipark.org.tr |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine (B124118) | N,N-Dimethylacetamide | Room Temperature | 1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole and 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole | nih.gov |

| Acetylacetone | Phenylhydrazine | Ethanol | Acetic acid | 1,3,5-Trimethyl-1H-pyrazole | metu.edu.tr |

The condensation of phenylhydrazine with β-ketoesters, such as ethyl acetoacetate (B1235776), is a well-established route to pyrazolone (B3327878) derivatives, which can be further modified to yield various substituted pyrazoles. nih.govmdpi.comresearchgate.net The initial reaction typically forms a phenylhydrazone, which then undergoes intramolecular cyclization to produce the pyrazolone ring. researchgate.net The use of catalysts like nano-ZnO has been reported to facilitate this condensation, leading to excellent yields and short reaction times. nih.govnih.gov

The reaction between phenylhydrazine and ethyl acetoacetate initially yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. researchgate.net This intermediate is a versatile building block for the synthesis of a variety of pyrazole derivatives.

Table 2: Synthesis of Pyrazolone from Phenylhydrazine and Ethyl Acetoacetate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield | Reference |

| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | Not specified | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | 95% | nih.govnih.gov |

| Phenylhydrazine | Ethyl acetoacetate | None | Ethanol | 3-Methyl-1-phenyl-5-pyrazolone | Not specified | researchgate.net |

Another synthetic approach involves the reaction of a substituted acetophenone (B1666503) with a hydrazine, often proceeding through a Knoevenagel condensation followed by a cyclization reaction. atlantis-press.com This method is particularly useful for preparing 3-aryl-1H-pyrazoles. The initial step is the formation of a hydrazone from the acetophenone and hydrazine. asianpubs.org Subsequent treatment with a Vilsmeier-Haack reagent (e.g., POCl₃/DMF) can effect cyclization and formylation to yield a pyrazole-4-carbaldehyde. nih.govasianpubs.org This two-step process provides a versatile route to various substituted pyrazoles. asianpubs.org Microwave-assisted Vilsmeier-Haack reactions have also been employed to afford pyrazoles in moderate to good yields. nih.gov

For example, the reaction of acetophenone with phenylhydrazine hydrochloride in ethanol with a catalytic amount of acetic acid yields acetophenone phenylhydrazone. asianpubs.org This intermediate can then be cyclized using the Vilsmeier-Haack reagent to produce 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. asianpubs.org

Transition-Metal Catalyzed Reactions

Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering alternative reaction pathways with high efficiency and selectivity. organic-chemistry.org Various transition metals, including palladium, copper, and iron, have been utilized in these synthetic strategies. mdpi.comorganic-chemistry.orgnih.gov

Palladium-catalyzed cross-coupling reactions, for instance, have been employed for the functionalization of pre-existing pyrazole rings. researchgate.net Copper-catalyzed reactions have been used for the synthesis of 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides. beilstein-journals.org Iron-catalyzed methods have also been developed for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org These transition-metal catalyzed approaches often proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.orgnih.gov

Table 3: Examples of Transition-Metal Catalyzed Pyrazole Synthesis

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Copper(I) iodide | α,β-Alkynic hydrazones | Electrophilic cyclization | 4-Iodopyrazoles | metu.edu.tr |

| Palladium(II) acetate (B1210297)/DPPF | Vinyl arenes, anilines | Hydroamination | N-Aryl-α-methylbenzylamines (precursors) | acs.org |

| Copper(II) triflate | Enaminones, hydrazine, aryl halides | Three-component synthesis | 1,3-Substituted pyrazoles | beilstein-journals.org |

| Iron(III) chloride | Diarylhydrazones, vicinal diols | Regioselective synthesis | 1,3- and 1,3,5-substituted pyrazoles | organic-chemistry.org |

Photoredox Reaction Methodologies

Visible light photoredox catalysis has gained significant attention as a green and sustainable method for organic synthesis, including the formation of pyrazole rings. organic-chemistry.orgfrontiersin.org This methodology utilizes a photocatalyst, often a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation with visible light. acs.org This allows for the generation of radical intermediates under mild conditions, which can then participate in cyclization reactions to form the pyrazole core. acs.org

One notable application is the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors in the presence of air as the terminal oxidant. organic-chemistry.org This approach is attractive due to its mild reaction conditions and the use of readily available starting materials. Methylene (B1212753) blue has also been investigated as an organic photoredox catalyst for various transformations. frontiersin.org These photoredox reactions often exhibit high functional group tolerance and provide a cost-effective and environmentally friendly alternative to traditional synthetic methods. frontiersin.orgnih.gov

One-Pot Multicomponent Processes

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules in a single step, minimizing waste and simplifying purification processes. bohrium.comnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, including those structurally related to 4-Methyl-3-phenyl-1H-pyrazole.

For instance, a four-component, one-pot synthesis of 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-ones has been reported. bohrium.com This reaction involves the condensation of phenacyl bromide, selenosemicarbazide, ethyl acetoacetate, and an aryl aldehyde in acetic acid with sodium acetate as a base. bohrium.com While not directly yielding this compound, this method highlights the utility of MCRs in constructing highly substituted pyrazole systems.

Another example is the L-proline catalyzed one-pot, three-component reaction of anilines, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one to produce 1H-pyrazolo[3,4-b]quinolines. researchgate.net This demonstrates the versatility of MCRs in generating fused pyrazole heterocycles. Furthermore, a molecular iodine-catalyzed one-pot multicomponent reaction has been developed for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.govbeilstein-journals.org

Knorr Reaction Conditions

The Knorr pyrazole synthesis, first reported in 1883, is a classical and widely used method for the preparation of pyrazoles. globalresearchonline.netmdpi.com It involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. mdpi.comacs.org The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two regioisomers, and the outcome is influenced by the reaction conditions and the nature of the substituents on both reactants. mdpi.comacs.org

Specifically, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol can be achieved through the condensation of ethyl acetoacetate and phenylhydrazine. mdpi.comresearchgate.net This reaction serves as a foundational example of the Knorr synthesis. The regioselectivity of the Knorr reaction is a critical aspect, with factors such as the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine determining which nitrogen atom of the hydrazine attacks which carbonyl group. acs.org

Nano-ZnO Catalyzed Synthesis

The use of heterogeneous catalysts, such as zinc oxide nanoparticles (nano-ZnO), has gained significant attention in organic synthesis due to their high efficiency, reusability, and environmentally benign nature. rasayanjournal.co.inpharmacophorejournal.com Nano-ZnO has been successfully employed as a catalyst for the synthesis of various pyrazole derivatives under green conditions.

Notably, nano-ZnO has been utilized to catalyze the synthesis of 1,3,5-substituted pyrazole derivatives through the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.comresearchgate.net This method offers several advantages, including high yields (up to 95%), short reaction times, and a simple work-up procedure. researchgate.net The catalyst can be easily recovered and reused without a significant loss of activity, making the process cost-effective and sustainable. nih.gov The reactions are often carried out in aqueous media or under solvent-free conditions, further enhancing their green credentials. pharmacophorejournal.comresearchgate.net For example, a four-component one-pot synthesis of pyranopyrazole derivatives has been achieved using nano-ZnO as a catalyst in water at room temperature. nih.gov

Functionalization and Derivatization of this compound

Regioselective Synthesis Strategies

The regioselective functionalization of the pyrazole ring is crucial for creating specific isomers with desired properties. Various strategies have been developed to control the position of substituent introduction on the pyrazole core.

One approach involves the directed ortho-metalation of N-aryl azoles. For instance, the use of a tailored magnesium amide base, TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), allows for the highly regioselective ortho-magnesiation of 1-phenyl-3,5-dimethyl-1H-pyrazole at the aryl ring. nih.gov This method provides a pathway to functionalize the phenyl group attached to the pyrazole nitrogen.

Another strategy focuses on the pyrazole ring itself. The reaction of pyrazole N-oxides with arynes has been shown to be a regioselective route to C3-hydroxyarylated pyrazoles under mild conditions. scholaris.ca This method is significant as it does not require the C4 and C5 positions to be blocked to achieve regioselectivity. scholaris.ca Furthermore, the 1,3-dipolar cycloaddition reaction between alkynes and nitrilimines generated from hydrazonyl halides can produce tetrasubstituted pyrazoles, although controlling regioselectivity can be challenging. mdpi.com

Introduction of Diverse Substituents on the Pyrazole Ring

The introduction of various substituents onto the pyrazole ring is essential for modulating the chemical and biological properties of the resulting compounds. researchgate.net Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazole halides and triflates, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. ktu.edu

For example, O-triflated pyrazoles can be used as precursors in Suzuki, Sonogashira, and Stille couplings to introduce aryl, alkynyl, and other groups. ktu.edu Lithiation followed by quenching with an electrophile is another effective method. For instance, N-(tetrahydropyran-2-yl)-4-phenylpyrazole can be lithiated and then reacted with various electrophiles to introduce formyl or hydroxymethyl groups at the 5-position. rsc.org

The introduction of a selenium moiety has also been explored. A multicomponent synthesis of 3,5-dimethyl-4-arylselanyl-1H-pyrazoles has been reported using copper iodide as a catalyst. nih.gov This highlights the ability to introduce chalcogen atoms onto the pyrazole scaffold.

Synthesis of Carbaldehyde Derivatives

Pyrazole-4-carbaldehydes are valuable intermediates for the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules. globalresearchonline.netjocpr.com The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. researchgate.netijpcbs.comresearchgate.net

This reaction typically uses a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrazole ring. jocpr.comijpcbs.com For instance, 1H-pyrazoles can be formylated at the 4-position using this method. researchgate.net The reaction conditions can be tuned to achieve the desired outcome. For example, 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole undergoes Vilsmeier-Haack formylation to yield the corresponding 4-carbaldehyde. jocpr.com

Several studies have reported the synthesis of various substituted pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction on appropriately substituted pyrazole precursors or their hydrazone precursors. jocpr.comnih.govumich.edu For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can be synthesized from the corresponding acetophenone phenylhydrazones. jocpr.com

Below is a table summarizing the synthesis of some pyrazole carbaldehyde derivatives.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Acetylbenzofuran hydrazones | Vilsmeier-Haack reagent | 3-(1-Benzofuran-2-yl)-1-(substituted phenyl)-1H-pyrazole-4-carbaldehyde | - | ijpcbs.com |

| 3-(1-Phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | Vilsmeier-Haack reagent | 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | - | jocpr.com |

| N-Alkyl-3,5-dimethyl-1H-pyrazoles | Vilsmeier-Haack reagent | N-Alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydes | - | researchgate.net |

| 1-Phenyl-1H-pyrazol-3-ol | 1. Br₂, 2. Benzyl chloride, 3. n-BuLi, DMF | O-Benzyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 70 | ktu.edu |

| Hydrazones | Vilsmeier-Haack reagent | 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid | Excellent | nih.gov |

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net This reaction employs a Vilsmeier reagent, typically an adduct formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). researchgate.netktu.edu When applied to pyrazole systems, this reaction facilitates the introduction of a formyl group (-CHO), usually at the C4-position of the pyrazole ring if it is unsubstituted. umich.eduresearchgate.net

For N-substituted pyrazoles that are already substituted at the 4-position, such as this compound, the Vilsmeier-Haack reaction is anticipated to introduce the formyl group at the electron-rich C5-position. The resulting pyrazole-5-carbaldehyde is a valuable intermediate for the synthesis of a variety of more complex heterocyclic structures. nih.gov The reaction generally proceeds by electrophilic substitution, where the reactive chloroiminium ion, generated from the Vilsmeier reagent, attacks the pyrazole ring. researchgate.netvulcanchem.com Subsequent hydrolysis of the intermediate yields the target aldehyde.

Several studies have reported the successful formylation of various pyrazole precursors using this methodology to create pyrazole-4-carbaldehydes, which are analogous to the expected product from this compound. rasayanjournal.co.inasianpubs.org

Table 1: Examples of Pyrazole Formylation via Vilsmeier-Haack Reaction

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Substituted Phenyl Carbonyl Hydrazone | DMF/POCl₃ | 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde | Good | researchgate.net |

| N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide | Vilsmeier Reagent | 3-(4-nitrophenyl)-1-(pyridin-4-ylcarbonyl)-1H-pyrazole-4-carbaldehyde | N/A | umich.edu |

| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | DMF/POCl₃ | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Good | nih.gov |

Formation of Carbohydrazide (B1668358) Analogues

Pyrazolecarbohydrazides are significant synthetic intermediates, valued for their role in constructing a wide array of heterocyclic compounds and for their potential biological activities. ontosight.ainih.gov The carbohydrazide functional group is typically introduced by reacting a pyrazolecarboxylic acid ester with hydrazine hydrate (N₂H₄·H₂O).

Specifically, this compound-5-carbohydrazide is a derivative that has been synthesized and studied. ontosight.aismolecule.com Its synthesis can be accomplished through a stepwise process beginning with the corresponding pyrazole-5-carboxylate ester, which is then treated with hydrazine hydrate. This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group. One-pot synthesis methods have also been developed. smolecule.com These carbohydrazide analogues serve as key building blocks for preparing more complex molecules, such as Schiff bases, by condensation with various aldehydes and ketones. vulcanchem.comjournalijar.com

Table 2: Data for this compound-5-carbohydrazide and Related Analogue

| Compound Name | Molecular Formula | Synthesis Precursor | Key Reaction | Reference |

|---|---|---|---|---|

| This compound-5-carbohydrazide | C₁₁H₁₂N₄O | Ethyl this compound-5-carboxylate | Reaction with hydrazine hydrate | ontosight.ai |

| (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide | C₂₀H₂₀N₄O₃ | This compound-5-carbohydrazide | Condensation with 3-ethoxy-4-hydroxybenzaldehyde | smolecule.comaksci.com |

Synthesis of Carboxylate Derivatives

Pyrazolecarboxylic acids and their corresponding esters are fundamental precursors in the synthesis of more elaborate pyrazole-based compounds, including the aforementioned carbohydrazides. researchgate.netd-nb.info The synthesis of these carboxylate derivatives can be achieved through several routes. One common method involves the cyclization-condensation reaction of a hydrazine, such as phenylhydrazine, with a β-ketoester. The choice of β-ketoester determines the substitution pattern on the final pyrazole ring.

For the synthesis of a compound like ethyl this compound-5-carboxylate, the reaction would involve phenylhydrazine and an appropriately substituted β-ketoester. The resulting ester can then be hydrolyzed, typically under basic conditions followed by acidification, to yield the corresponding carboxylic acid, this compound-5-carboxylic acid. d-nb.infochemchart.com These carboxylate derivatives are stable compounds that can be isolated and used in subsequent chemical transformations. nih.goviucr.org

Table 3: Representative Pyrazole Carboxylate Derivatives

| Compound Name | Molecular Formula | Synthesis Method | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Methyl 5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C₁₇H₁₃BrN₂O₂ | Cyclization of a trichloromethyl enone and a hydrazine | 113–115 | nih.gov |

| Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate | C₁₄H₁₄N₂O₄ | 1,3-dipolar addition from a sydnone | 371 K (98 °C) | iucr.org |

| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | C₆H₈N₂O₂ | Hydrolysis of the corresponding ester | 172.6–172.9 | d-nb.info |

Reactions Leading to Pyrazolone Derivatives

Pyrazolones, also known as pyrazol-5-ones, are structural isomers of pyrazoles featuring a carbonyl group within the heterocyclic ring. These compounds are of significant interest due to their prevalence in pharmaceuticals. rjpbcs.comijpsr.com The most fundamental synthesis of the pyrazolone core was first reported by Ludwig Knorr in 1883 and involves the condensation reaction between a β-ketoester and a hydrazine. innovareacademics.in

To obtain a pyrazolone derivative with the 4-methyl-3-phenyl substitution pattern, such as 4-methyl-3-phenyl-1H-pyrazol-5(4H)-one, one would react phenylhydrazine with a suitable β-ketoester, for example, ethyl 2-methylacetoacetate. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable pyrazolone ring. innovareacademics.in The active methylene group at the C4 position of the resulting pyrazolone is reactive towards electrophiles, allowing for further functionalization, such as in Knoevenagel or Michael reactions with aldehydes. ijpsr.comresearchgate.net

Table 4: Examples of Pyrazolone Syntheses | Reactants | Catalyst/Solvent | Product Type | Reference | | --- | --- | --- | --- | --- | | Ethyl acetoacetate, Phenylhydrazine | N/A | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | innovareacademics.in | | Aromatic aldehydes, 3-Methyl-1-phenyl-pyrazol-5-one (2 equiv.) | Ceric ammonium (B1175870) nitrate (B79036) / Water | 4,4'-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | innovareacademics.in | | Ethylacetoacetate, Hydrazides | Ethanol/Glacial Acetic Acid | 1-Alkanoyl-3-methyl-1H-pyrazol-5(4H)-ones | ijpsr.com | | 3-Chlorophenyl-5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)methanone, N-phenyl hydrazinecarboxamide | N/A | Photochromic pyrazolone semicarbazone | ijpsr.com |

Reactions Involving Halogenation (e.g., Chloromethylation)

Halogenation reactions introduce halogen atoms or halogen-containing functional groups onto the pyrazole ring, creating versatile intermediates for further synthetic modifications, particularly for cross-coupling reactions. Chloromethylation is a specific example where a chloromethyl (-CH₂Cl) group is attached to the pyrazole nucleus.

This reaction is typically an electrophilic substitution carried out using reagents such as paraformaldehyde and concentrated hydrochloric acid, or chloromethyl methyl ether. smolecule.comresearchgate.net For this compound, the substitution is expected to occur at the C5 position. The resulting 5-(chloromethyl)-4-methyl-3-phenyl-1H-pyrazole is a reactive compound where the chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. smolecule.com It is noted that under certain conditions, the reaction can sometimes yield side products, such as methane-4,4'-diylbis(pyrazole) derivatives, through the reaction of the chloromethylated product with another molecule of the starting pyrazole. researchgate.net

Table 5: Examples of Halogenated Pyrazole Derivatives

| Compound Name | CAS Number | Synthesis Note | Reference |

|---|---|---|---|

| 3-(Chloromethyl)-4-methyl-1-phenyl-1H-pyrazole | 2913409-02-4 | Product of chloromethylation | sigmaaldrich.com |

| 5-(Chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole | N/A | Involves introduction of the chloromethyl group | smolecule.com |

| 4-Bromo-3-benzyloxy-1-phenyl-1H-pyrazole | N/A | Formed by bromination of 3-benzyloxy-1-phenyl-1H-pyrazole | ktu.edu |

Synthesis of Pyrazole-Fused Heterocyclic Systems

The pyrazole ring serves as an excellent scaffold for the construction of fused bicyclic and polycyclic heterocyclic systems. These larger, more complex molecules often exhibit unique chemical and biological properties. One important class of such fused systems is the pyrazolo-pyridone family.

Pyrazolo-pyridone Derivatives

Pyrazolo-pyridones, specifically isomers of pyrazolo[3,4-b]pyridine, are synthesized by constructing a pyridine (B92270) or pyridone ring onto a pre-existing pyrazole core. mdpi.com A highly effective and common strategy involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. orientjchem.orgscispace.com The 5-aminopyrazole acts as a binucleophile, reacting with the two electrophilic centers of the dicarbonyl compound to form the fused six-membered pyridine ring. mdpi.com

For instance, the synthesis of a pyrazolo-pyridone derivative based on the this compound scaffold would begin with 5-amino-4-methyl-3-phenyl-1H-pyrazole. Reaction of this aminopyrazole with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid or base catalyst, would lead to the formation of a substituted 4-hydroxy-pyrazolo[3,4-b]pyridine (the pyridone tautomer). researchgate.net Similarly, reaction with malonic esters can yield pyrazolo[3,4-b]pyridine-diones. semanticscholar.org Microwave-assisted syntheses have also been developed to improve reaction efficiency. researchgate.net

Table 6: Synthetic Approaches to Pyrazolo[3,4-b]pyridone Systems

| Pyrazole Precursor | Co-reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Acetyl acetone | Cyclization | Pyrazolo-pyridone | orientjchem.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Diethyl malonate | Condensation | Ethyl 6-oxo-6,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate | semanticscholar.org |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Paraformaldehyde, β-Diketones | Microwave, InCl₃ | Pyrazolo[3,4-b]pyridines | researchgate.net |

Pyrazolochromene Analogues

The fusion of pyrazole and chromone (B188151) moieties leads to the formation of pyrazolochromene analogues, a class of compounds with significant chemical interest. One notable synthetic route involves the oxidative cyclization of corresponding 1-phenylhydrazono chromen-2-ones. researchgate.net The synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones has been achieved through the reaction of 3-[1-(phenyl-hydrazono)-ethyl]-chromen-2-ones with copper acetate as a catalyst. researchgate.net An alternative approach involves the use of potassium carbonate in acetone, which provides an efficient and more environmentally benign method for this cyclization. researchgate.net The reaction is believed to proceed via deprotonation of the starting material by a base. researchgate.net

A series of novel coumarin-pyrazole hybrids have also been synthesized from hydrazones, carbazones, and thiocarbazones through the Vilsmeier-Haack formylation reaction. researchgate.net

Table 1: Synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one Analogues

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-[1-(phenyl-hydrazono)-ethyl]-chromen-2-ones | Copper acetate | 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers | - | researchgate.net |

| 3-[1-(phenylhydrazono)-ethyl]-chromen-2-one | Potassium carbonate, Acetone | 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones | Excellent | researchgate.net |

| Hydrazones, Carbazones, Thiocarbazones | Vilsmeier-Haack formylation | Formyl pyrazoles | - | researchgate.net |

Pyrazolo Triazole Systems

Pyrazolo-triazole systems represent a significant class of fused heterocycles. The synthesis of pyrazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgtriazoles can be achieved from various acyclic and monocyclic precursors. rsc.org These bicyclic nitrogen heterocycles have applications as dyes and pigments and have been investigated for their biological activities. rsc.org

One method involves the reaction of diazotized 3-amino-5-phenylpyrazole or 3-amino-4-phenylpyrazole with either sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate or 3-(dimethylamino)-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one. researchgate.netscispace.com This reaction, carried out in ethanol with sodium acetate at low temperatures, yields (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(7-phenylpyrazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgtriazin-3-yl)-methanone and its 8-phenyl isomer. researchgate.net The reaction is proposed to proceed through an electrophilic substitution to form an azo derivative, which then undergoes dehydrative cyclization. researchgate.net

Table 2: Synthesis of Pyrazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgtriazine Derivatives

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Yield (%) | Reference |

| Sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate | Diazotized 3-amino-5-phenylpyrazole | Ethanol, Sodium acetate, 0–5 °C | (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(7-phenylpyrazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgtriazin-3-yl)-methanone | - | researchgate.net |

| 3-(Dimethylamino)-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one | Diazotized 3-amino-4-phenylpyrazole | Ethanol, Sodium acetate, 0–5 °C | (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(8-phenylpyrazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgtriazin-3-yl)-methanone | 70 | researchgate.net |

Indenopyrazole Frameworks

Indenopyrazoles are tricyclic heterocyclic compounds that have been synthesized through various routes. One approach involves the reaction of 1-(4-(hydroxy(1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenyl)-3-phenylurea derivatives with hydrazine or phenylhydrazine to yield novel indenopyrazole derivatives. scispace.comekb.eg Another method describes the acid-catalyzed synthesis of a tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine. researchgate.netmdpi.comiucr.org This reaction can yield isomeric products, with yields ranging from 4-24%. researchgate.netmdpi.comiucr.org

Table 3: Synthesis of Indenopyrazole Derivatives

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-(4-(hydroxy(1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenyl)-3-phenylurea derivatives | Hydrazine / Phenylhydrazine | - | Indenopyrazole derivatives | - | scispace.comekb.eg |

| 2-Acetyl-1,3-indanedione | 4-Trifluoromethylphenylhydrazine | Acid-catalyzed | 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | 4-24 | researchgate.netmdpi.comiucr.org |

Pyrano[2,3-c]pyrazole Derivatives

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that are efficiently synthesized via multi-component reactions. A common and effective method is the one-pot, four-component reaction involving an aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate or phenyl hydrazine. mdpi.comsigmaaldrich.com The tautomeric form of this compound, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is a key intermediate in these syntheses. sigmaaldrich.com

Various catalysts have been employed to facilitate this reaction, including sodium benzoate, which acts as a commercially available and environmentally friendly organocatalyst in aqueous conditions. mdpi.comsigmaaldrich.com This method offers high yields and shorter reaction times. mdpi.comsigmaaldrich.com Other catalytic systems, such as l-tyrosine (B559521) in a water-ethanol mixture under microwave irradiation, have also been successfully utilized. The use of microwave irradiation has been shown to be more effective in accelerating these reactions compared to conventional heating.

Table 4: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

| Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Sodium benzoate | Water | Stirring at 25°C to reflux | 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives | High | mdpi.comsigmaaldrich.com |

| l-tyrosine | Water-Ethanol | Microwave irradiation | Pyrano[2,3-c]pyrazole derivatives | - | |

| Piperidine | Ethanol | Reflux | Indol-3-yl substituted pyrano[2,3-c]pyrazoles | - | |

| NaOH | Ethanol | Microwave irradiation (280 W) | Indol-3-yl substituted pyrano[2,3-c]pyrazoles | - |

Pyrazolo[4,3-b]pyridines via Intramolecular C-N Cross-Coupling

The synthesis of pyrazolo[4,3-b]pyridines, a class of nitrogen-containing fused heterocycles, can be achieved through various strategies, often involving the annulation of a pyridine ring onto a pyrazole core or vice versa. nih.gov A notable method involves the intramolecular C-N cross-coupling of primary allylamines. While direct synthesis from this compound is not explicitly detailed, related pyrazole precursors are commonly used.

One-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in the presence of a phase-transfer catalyst like tetrapropylammonium (B79313) bromide have been reported to yield pyrazolopyridine and pyrazoloquinoline derivatives. scispace.com Another approach involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazol-5-amine with various reagents. conicet.gov.ar For instance, a solvent-free synthesis of pyrazolo[3,4-b]pyridine-6-carboxylate derivatives has been achieved with yields ranging from 55-70%. conicet.gov.ar

Table 5: Synthesis of Pyrazolo[4,3-b]pyridine Analogues

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Yield (%) | Reference |

| Arylglyoxals | 3-Methyl-1-aryl-1H-pyrazol-5-amines | Cyclic 1,3-dicarbonyls, TPAB, Water/Acetone, 80°C | Pyrazolopyridine and Pyrazoloquinoline derivatives | 90-98 | scispace.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | - | Solvent-free synthesis | Pyrazolo[3,4-b]pyridine-6-carboxylate derivatives | 55-70 | conicet.gov.ar |

Hybrid Molecule Synthesis

Thiazole-Pyrazole Hybrids

The molecular hybridization of thiazole (B1198619) and pyrazole moieties has resulted in the development of novel heterocyclic compounds. A key precursor for these syntheses is often a derivative of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

One synthetic strategy involves the one-pot reaction of 4-((dimethylamino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives with thiourea (B124793) and phenacyl bromide derivatives. This reaction, typically stirred at room temperature and then refluxed in methanol, provides 3-methyl-1-phenyl-4-((4-phenylthiazol-2-yl)methyl)-1H-pyrazol-5-ol derivatives in good to excellent yields.

Another approach is the cyclocondensation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides in ethanol to furnish 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives.

Table 6: Synthesis of Thiazole-Pyrazole Hybrids

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Yield | Reference |

| 4-((Dimethylamino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives | Thiourea | Phenacyl bromide derivatives, Methanol, RT to Reflux | 3-methyl-1-phenyl-4-((4-phenylthiazol-2-yl)methyl)-1H-pyrazol-5-ol derivatives | Good to Excellent | |

| 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide | Substituted phenacyl bromides | Ethanol | 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives | - |

Imidazol-Pyrazole Hybrids

The synthesis of hybrid molecules incorporating both imidazole (B134444) and pyrazole rings has garnered significant interest due to the diverse biological activities associated with these nitrogen-containing heterocycles. researchgate.netasianpubs.org A common strategy for creating these hybrids involves multi-component reactions (MCRs), which offer an efficient pathway to complex molecular architectures in a single step. asianpubs.orgresearchgate.net

One reported method involves a base-catalyzed one-pot MCR to produce a series of imidazol-pyrazole hybrids. asianpubs.orgresearchgate.net This approach has been shown to generate compounds with notable biological potential. researchgate.net For instance, specific hybrids have demonstrated significant activity against various biological targets. asianpubs.orgresearchgate.net

A key intermediate in the synthesis of some imidazol-pyrazole hybrids is 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This compound is typically synthesized through a nucleophilic substitution reaction. The process starts with 3-methyl-1-phenyl-5-chloro-1H-pyrazole-4-carbaldehyde, which is refluxed with imidazole in the presence of a base, such as anhydrous potassium carbonate, and a solvent like dimethylformamide (DMF). asianpubs.org The chloro group at the 5-position of the pyrazole ring is displaced by the imidazole, yielding the desired aldehyde intermediate. asianpubs.org

This aldehyde can then be used in subsequent reactions to build more complex hybrid structures. For example, a one-pot, four-component cyclocondensation reaction under ultrasonic irradiation has been employed to synthesize novel 2-amino-3-cyanopyridine (B104079) derivatives bearing the 5-imidazopyrazole scaffold. nih.gov This reaction involves the aldehyde, malononitrile, ammonium acetate, and various ketones. nih.gov

The synthesis of the precursor, 3-methyl-1-phenyl-5-chloro-1H-pyrazole-4-carbaldehyde, is achieved through a Vilsmeier-Haack reaction. asianpubs.org This involves treating 3-methyl-1-phenyl-1H-pyrazol-5-one with a reagent generated from phosphorus oxychloride (POCl3) and DMF. asianpubs.org

The table below summarizes the synthesis of an imidazol-pyrazole hybrid and its precursor.

| Product | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 3-Methyl-1-phenyl-5-chloro-1H-pyrazole-4-carbaldehyde | 3-Methyl-1-phenyl-1H-pyrazol-5-one | POCl3, DMF, 90 °C, 5 h | 70-75 | asianpubs.org |

| 5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-Methyl-1-phenyl-5-chloro-1H-pyrazole-4-carbaldehyde, Imidazole | K2CO3, DMF, 85 °C, 2 h | 67-70 | asianpubs.org |

Triazole-Pyrazole Hybrids

The combination of triazole and pyrazole rings into single molecular frameworks has been an area of active research, leading to the development of novel hybrid compounds. beilstein-journals.orgnih.govresearchgate.net A prevalent and versatile method for synthesizing these hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of click chemistry. beilstein-journals.orgnih.govresearchgate.net This reaction typically involves the coupling of a pyrazolyl azide (B81097) with an alkyne. nih.gov

A synthetic route has been developed that allows for the N-functionalization of the pyrazole ring before the introduction of the triazole moiety. beilstein-journals.orgnih.govresearchgate.net This method utilizes triazenylpyrazoles as precursors. beilstein-journals.orgnih.gov The synthesis begins with the conversion of aminopyrazoles to diazonium salts, which are then reacted with diisopropylamine (B44863) to form 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole precursors. beilstein-journals.orgnih.govresearchgate.net These precursors can then be N-functionalized using various organohalides. beilstein-journals.orgnih.gov Subsequently, the triazene (B1217601) group is converted to an azide, which can then undergo a CuAAC reaction with a range of alkynes to yield a library of multi-substituted triazole-pyrazole hybrids. beilstein-journals.orgnih.govresearchgate.net This strategy has been successfully applied to generate over 50 new hybrid compounds with yields ranging from 28% to quantitative. beilstein-journals.orgresearchgate.net

One-pot procedures have also been developed to streamline the synthesis and avoid the isolation of potentially hazardous azide intermediates. beilstein-journals.orgnih.govresearchgate.net Furthermore, the compatibility of this methodology with solid-phase synthesis has been demonstrated. beilstein-journals.orgnih.gov

Another approach to triazole-pyrazole hybrids involves a metal-free multicomponent reaction. arkat-usa.org In one instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, obtained from the Vilsmeier-Haack reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, is reacted with substituted phenols to form intermediate aldehydes. arkat-usa.org These intermediates then undergo a multicomponent reaction with phenacyl bromides and sodium azide to produce the final triazole-pyrazole hybrids. arkat-usa.org

The table below outlines the synthesis of a key intermediate for triazole-pyrazole hybrids.

| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | POCl3, DMF, 80 °C, 6 h | 73 | arkat-usa.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives, including those related to this compound, to develop more environmentally friendly and efficient methodologies. bohrium.comacs.orgscielo.org.za These approaches often focus on the use of alternative energy sources, greener solvents, and catalyst-free or recyclable catalyst systems. acs.orgscielo.org.zarasayanjournal.co.injchemlett.com

Ultrasound and Microwave-Assisted Synthesis

Both ultrasound and microwave irradiation have emerged as powerful tools in the green synthesis of pyrazole-containing compounds. acs.orgrasayanjournal.co.inmdpi.com Ultrasound-assisted synthesis offers advantages such as shorter reaction times, excellent yields, and simpler workup procedures. acs.org For example, a room-temperature, catalyst-free, one-pot pseudo-five-component synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s has been achieved in a water/ethanol mixture under ultrasonic irradiation. acs.org This method is noted for its environmental friendliness. acs.org Similarly, ultrasound has been utilized for the synthesis of pyrazole-appended quinolinyl chalcones and other complex heterocyclic systems, often leading to high yields in reduced reaction times. researchgate.netbenthamdirect.commdpi.com

Microwave-assisted organic synthesis (MAOS) is another energy-efficient technique that can significantly accelerate reaction rates. rasayanjournal.co.inmdpi.comclockss.org The synthesis of various pyrazole derivatives, including N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides and 3-methyl-1-phenyl-chromeno[4,3-c]pyrazol-4(1H)-ones, has been successfully carried out under microwave irradiation, often in solvent-free conditions, leading to better yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inclockss.org Microwave-assisted synthesis of substituted 3-methyl-1-substituted phenyl-1H-pyrazole derivatives using a catalyst in water has also been reported as a rapid and efficient approach. sciforum.net

Catalyst-Free and Recyclable Catalyst Systems in Green Solvents

The development of catalyst-free reactions or the use of recyclable, heterogeneous catalysts in environmentally benign solvents is a cornerstone of green synthesis. scielo.org.zajchemlett.comfrontiersin.org Magnetized distilled water (MDW) has been reported as an effective and eco-friendly medium for the catalyst-free, multicomponent synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols). scielo.org.za This method offers high yields, a simple workup procedure, and avoids the use of potentially contaminating catalysts. scielo.org.za

The use of recyclable solid catalysts, such as mesoporous SiO2-Al2O3 and poly(aniline-co-melamine)@MnFe2O4 nanocomposites, has also been explored for the synthesis of pyrazole derivatives. jchemlett.comfrontiersin.org These catalysts can be easily separated from the reaction mixture, often using an external magnet in the case of magnetic nanocomposites, and reused multiple times without significant loss of activity. jchemlett.comfrontiersin.org This not only reduces waste but also improves the economic viability of the synthetic process. For instance, a poly(aniline-co-melamine)@MnFe2O4 nanocomposite has been used as a catalyst for the synthesis of 4,4′-(arylmethylene) bis (1H-pyrazole-5-ol) derivatives at room temperature. frontiersin.org

The following table provides examples of green chemistry approaches for the synthesis of pyrazole derivatives.

| Product Type | Synthetic Approach | Key Features | Yield (%) | Reference(s) |

| 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Ultrasound-assisted, catalyst-free, one-pot | Water/ethanol solvent, room temperature | Excellent | acs.org |

| Chromeno[2,3-c]pyrazoles and 4,4'-(Arylmethylene)bis(1H-pyrazole-5-ols) | Catalyst-free, multicomponent reaction | Magnetized distilled water as solvent | 85-95 | scielo.org.za |

| N-[4-(5-Aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides | Microwave-assisted | Shorter reaction time, better yields | Not specified | rasayanjournal.co.in |

| 4,4′-(Arylmethylene)bis(1H-pyrazole-5-ol) derivatives | Recyclable nanocomposite catalyst | Room temperature, catalyst reusable | Not specified | frontiersin.org |

Spectroscopic and Structural Elucidation of 4 Methyl 3 Phenyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of pyrazole (B372694) derivatives, providing detailed information about the hydrogen, carbon, and other magnetically active nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of protons in a molecule. In derivatives of 4-Methyl-3-phenyl-1H-pyrazole, the chemical shifts (δ) of the protons are influenced by the substituents on the pyrazole ring and the phenyl group.

For instance, in a series of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, the aldehyde proton (-CHO) appears as a singlet at a downfield chemical shift of approximately δ 9.4 ppm, while the proton on the pyrazole ring (CH) is observed as a singlet around δ 8.2 ppm. The protons of the two phenyl groups typically resonate as a multiplet in the range of δ 7.2–7.8 ppm semanticscholar.org. The methyl group protons on the pyrazole ring generally appear as a singlet at a more upfield region. For example, in 3-methyl-4-(3-phenylallylidene)-1H-pyrazol-5(4H)-one, the methyl protons give a singlet at δ 2.31 ppm rjpbcs.com.

The protons on the phenyl ring attached to the pyrazole core also provide characteristic signals. In the case of 3-phenyl-1H-pyrazole, the protons of the phenyl group show a multiplet in the aromatic region atlantis-press.com. The specific chemical shifts and coupling patterns can be affected by the nature and position of substituents on the phenyl ring.

¹H-NMR Data for Selected this compound Derivatives

| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | -CHO | 9.4 | s | semanticscholar.org |

| Pyrazole CH | 8.2 | s | semanticscholar.org | |

| Phenyl H | 7.2-7.8 | m | semanticscholar.org | |

| 3-Methyl-4-(3-phenylallylidene)-1H-pyrazol-5(4H)-one | -CH₃ | 2.31 | s | rjpbcs.com |

| Ar-H | 6.95 | d | rjpbcs.com | |

| Ar-H, CH= | 7.10-7.95 | m | rjpbcs.com | |

| NH | 11.30 | s | rjpbcs.com | |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | -CH₃ | 2.52 | s | mdpi.com |

| Phenyl H | 7.33-8.01 | m | mdpi.com | |

| NH | 12.34 | s | mdpi.com |

s = singlet, d = doublet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in pyrazole derivatives are sensitive to the electronic effects of the substituents. A study on various pyrazole derivatives reported shielding data for a wide range of substituents, including methyl and phenyl groups researchgate.net.

For a derivative like 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, the carbon signals are assigned as follows: the methyl carbon at δ 13.37 ppm, the pyrazole ring carbons between δ 105.74 ppm and δ 157.99 ppm, and the phenyl carbons in the range of δ 121.36-138.29 ppm mdpi.com. In another example, (1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazol-4-yl)(phenyl)methanone, the methyl carbon (NCH₃) resonates at δ 37.16 ppm, and the pyrazole ring carbons appear at δ 106.23, 145.60, and 152.84 ppm nih.gov. The carbonyl carbon of the ketone group is observed further downfield at δ 191.81 ppm nih.gov.

¹³C-NMR Data for Selected this compound Derivatives

| Compound/Derivative | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | -CH₃ | 13.37 | mdpi.com |

| Pyrazole C | 105.74, 145.93, 148.88, 152.24, 157.99 | mdpi.com | |

| Phenyl C | 121.36, 126.62, 129.11, 138.29 | mdpi.com | |

| (1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazol-4-yl)(phenyl)methanone | NCH₃ | 37.16 | nih.gov |

| Pyrazole C | 106.23, 145.60, 152.84 | nih.gov | |

| C=O | 191.81 | nih.gov | |

| Aromatic C | 116.82, 120.23, 127.25, 127.98, 128.00, 128.89, 128.99, 130.20, 130.49, 138.70, 141.10 | nih.gov |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR)

¹⁹F-NMR spectroscopy is a powerful tool for the characterization of fluorinated organic compounds, including derivatives of this compound. The chemical shifts in ¹⁹F-NMR are highly sensitive to the electronic environment, making it useful for identifying the position and number of fluorine substituents. For instance, in fluorinated pyrazole derivatives, the chemical shifts for difluoromethyl groups typically appear in the range of δ -80 to -100 ppm. In the case of 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] researchgate.netbenzoxazine, fluorine coupling is observed in the ¹⁹F NMR spectrum at δ -110 to -115 ppm smolecule.com. The synthesis and characterization of various fluorine-containing pyrazoles have been reported, where ¹⁹F-NMR was crucial for structural confirmation researchgate.netmdpi.comresearchgate.net.

Advanced NMR Spectroscopy Techniques for Structural Analysis

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed for the unambiguous structural assignment of complex pyrazole derivatives. These 2D NMR experiments help in establishing the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC). For instance, the structure of N-(piperidinyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-carboxamide was established using COSY, HSQC, and HMBC experiments ipb.pt. Similarly, the full structure of a pyrazolo[1,5-f]phenanthridine (B1260251) derivative was determined by the connectivities found in its ¹H-¹³C HMBC spectrum ipb.pt. NOESY experiments are particularly useful in determining the stereochemistry of these molecules by identifying protons that are close in space ipb.pt.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For derivatives of this compound, IR spectra typically show characteristic absorption bands for various functional groups.

In 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, the IR spectra show absorption bands around 2987 cm⁻¹ (Ar C-H), 1756 cm⁻¹ (C=O of benzoyl), 1640 cm⁻¹ (C=O of aldehyde), 1605 cm⁻¹ (C=N of pyrazole), and 1340 cm⁻¹ (C-N) semanticscholar.org. For 3-methyl-1H-pyrazol-5(4H)-one, characteristic peaks are observed at 1650 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N), and 3380 cm⁻¹ (NH) rjpbcs.com. The presence of a cyano group (C≡N) in derivatives like 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile is indicated by a strong absorption at 2220 cm⁻¹, with the aldehyde C=O stretch appearing at 1700 cm⁻¹ vulcanchem.com.

Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Example | Reference |

|---|---|---|---|

| Ar C-H | ~2987 | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | semanticscholar.org |

| C=O (benzoyl) | ~1756 | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | semanticscholar.org |

| C=O (aldehyde) | ~1640 | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | semanticscholar.org |

| C=N (pyrazole) | ~1605 | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | semanticscholar.org |

| C-N | ~1340 | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | semanticscholar.org |

| C=O (pyrazolone) | ~1650 | 3-Methyl-1H-pyrazol-5(4H)-one | rjpbcs.com |

| C=N (pyrazolone) | ~1542 | 3-Methyl-1H-pyrazol-5(4H)-one | rjpbcs.com |

| NH | ~3380 | 3-Methyl-1H-pyrazol-5(4H)-one | rjpbcs.com |

| C≡N | ~2220 | 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile | vulcanchem.com |

| C=O (aldehyde) | ~1700 | 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile | vulcanchem.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. For derivatives of this compound, the mass spectrum typically shows a molecular ion peak (M⁺) which confirms the molecular weight of the compound.

For example, in the mass spectrum of 3-methyl-1H-pyrazol-5(4H)-one, the molecular ion peak is observed at m/z = 99 rjpbcs.com. The fragmentation pattern of pyrazoline derivatives often involves characteristic cleavage of the pyrazoline ring, which can provide valuable structural information researchgate.net. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the molecule and its fragments. For instance, the HRMS of (1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazol-4-yl)(phenyl)methanone showed an [M+H]⁺ ion at m/z 354.1601, which matched the calculated value for C₂₃H₁₉N₃O nih.gov. The presence of isotopes, such as in halogenated derivatives, can also be observed in the mass spectrum, aiding in structural confirmation smolecule.com.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

The molecular geometry of this compound derivatives has been extensively studied. In the crystal structure of 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one, the asymmetric unit contains two crystallographically independent molecules (A and B) with similar geometries. nih.gov The pyrazole ring in both molecules is nearly planar. nih.gov Bond lengths and angles are generally within normal ranges and are comparable to related pyrazole structures. nih.govnih.gov

In the case of 1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine, the non-hydrogen atoms, excluding the pendent phenyl ring, are nearly coplanar. scispace.com The pyrazole ring itself is planar. researchgate.net The bond lengths within the pyrazole ring indicate a significant degree of aromatic delocalization. scispace.comresearchgate.net For instance, the C-N bond lengths are intermediate between single and double bonds. researchgate.net

The thiazine (B8601807) ring in 4-Methyl-3-phenyl-2,4-dihydropyrazolo[4,3-c] nih.govnih.govbenzothiazine 5,5-dioxide adopts a twist chair conformation. researchgate.net The crystal structure of 1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole reveals a planar pyrazole ring. researchgate.net

A summary of crystal data for selected derivatives is provided in the table below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one | C₁₀H₁₀N₂O | Monoclinic | P2₁/c | 25.9337(4) | 10.8100(1) | 14.1426(2) | 118.961(1) | 3468.98(8) | 16 |

| 4-Methyl-5-phenyl-1H-pyrazol-3-ol | C₁₀H₁₀N₂O | Monoclinic | P2₁/c | 26.4082(19) | 11.0972(8) | 14.1245(10) | 118.996(1) | 3620.4(4) | 16 |

| 1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole | C₂₂H₁₆N₄O₄S | Monoclinic | P2₁/c | 7.3802(3) | 26.6996(11) | 10.6691(4) | 106.733(2) | 2013.31(14) | 4 |

| 4-Methyl-3-phenyl-2,4-dihydropyrazolo[4,3-c] nih.govnih.govbenzothiazine 5,5-dioxide | C₁₆H₁₃N₃O₂S | Orthorhombic | Pna2₁ | 12.1028(5) | 16.3934(7) | 7.0962(3) | 90 | 1407.93(10) | 4 |

In the two independent molecules of 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one, the dihedral angles between the pyrazole and phenyl rings are 36.67(6)° and 41.19(6)°. nih.gov Similarly, for 4-Methyl-5-phenyl-1H-pyrazol-3-ol, these angles are 39.57(14)° and 41.95(13)°. nih.gov

For 1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine, the dihedral angle between the pyrazole and the directly attached phenyl ring is 48.5(2)°, while the terminal phenyl ring is nearly coplanar with the pyrazole ring, having a dihedral angle of only 1.9(2)°. scispace.com In 5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring forms dihedral angles of 65.0(2)° and 43.9(2)° with the dichlorophenyl and phenyl rings, respectively. najah.edu

The table below summarizes the dihedral angles for several derivatives.

| Compound | Rings | Dihedral Angle (°) | Reference |

| 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one (Molecule A) | Pyrazole & Phenyl | 36.67(6) | nih.gov |

| 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one (Molecule B) | Pyrazole & Phenyl | 41.19(6) | nih.gov |

| 4-Methyl-5-phenyl-1H-pyrazol-3-ol (Molecule A) | Pyrazole & Phenyl | 39.57(14) | nih.gov |

| 4-Methyl-5-phenyl-1H-pyrazol-3-ol (Molecule B) | Pyrazole & Phenyl | 41.95(13) | nih.gov |

| 1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine | Pyrazole & C11-C16 Phenyl | 48.5(2) | scispace.com |

| 1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine | Pyrazole & Terminal Phenyl | 1.9(2) | scispace.com |

| 5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole & Dichlorophenyl | 65.0(2) | najah.edu |

| 5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole & Phenyl | 43.9(2) | najah.edu |

| 1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole | Pyrazole & Dinitrophenyl | 26.18(10) | researchgate.net |

| 1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole | Pyrazole & Methylphenyl | 41.12(10) | researchgate.net |

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole & Phenyl | 22.68(8) | nih.goviucr.org |

| 4-Methyl-3-phenyl-2,4-dihydropyrazolo[4,3-c] nih.govnih.govbenzothiazine 5,5-dioxide | Pyrazole & Benzene (C1-C6) | 16.61(10) | researchgate.net |

| 4-Methyl-3-phenyl-2,4-dihydropyrazolo[4,3-c] nih.govnih.govbenzothiazine 5,5-dioxide | Pyrazole & Benzene (C11-C16) | 15.32(10) | researchgate.net |

The solid-state arrangement of molecules is governed by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice.

Hydrogen bonds are prominent features in the crystal structures of many this compound derivatives. In 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one, intermolecular N—H⋯O hydrogen bonds link molecules into dimers, forming R₂²(8) ring motifs. nih.gov These dimers are further connected into ribbons. nih.gov

For 4-Methyl-5-phenyl-1H-pyrazol-3-ol, pairs of intermolecular O—H⋯N hydrogen bonds create dimers with R₂²(8) ring motifs. nih.gov These dimers are then linked by N—H⋯O hydrogen bonds, forming chains. nih.gov In the crystal structure of 1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine, molecules are linked into C(7) chains by N—H···N hydrogen bonds. scispace.com

The crystal packing of 1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole is stabilized by intermolecular C—H···N interactions. researchgate.net In dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate and its 4-methylphenyl derivative, C—H···O hydrogen bonds lead to the formation of cyclic centrosymmetric dimers. core.ac.uk The structure of 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde features a 2D layer formed by hydrogen bonds between the molecule and water molecules. semanticscholar.org

In addition to hydrogen bonding, π–π stacking interactions between aromatic rings contribute significantly to the crystal packing. In the structure of 1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine, the hydrogen-bonded chains are linked by π–π stacking interactions to form sheets. scispace.com

The crystal packing of 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is supported by π–π stacking interactions of parallel molecules in a head-to-head fashion, with a centroid-to-centroid distance of 3.880(2) Å. semanticscholar.org In the case of 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the packing features aromatic π–π stacking. nih.gov The pyrazole ring of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibits π–π stacking interactions with a tryptophan residue in a protein binding pocket. mdpi.com

Computational Chemistry and Theoretical Studies of 4 Methyl 3 Phenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine optimized geometries, electronic structures, and reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. acs.org DFT calculations are instrumental in optimizing molecular geometry and predicting various molecular properties. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently used in conjunction with different basis sets, such as 6-311G(d,p), 6-31+G(d,p), and 6-311++G(d,p), to investigate the structural and electronic properties of pyrazole-based systems. researchgate.netresearchgate.net

Studies on related pyrazole compounds demonstrate that DFT calculations can reliably predict geometric parameters like bond lengths and angles, which show good agreement with experimental data from X-ray crystallography. researchgate.net Furthermore, DFT is used to calculate global reactivity descriptors and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pjoes.combohrium.com The energies of these orbitals are vital for understanding the chemical reactivity and kinetic stability of the molecule. ekb.eg For instance, in various pyrazole derivatives, the HOMO-LUMO energy gap is calculated to elucidate charge transfer within the molecule and assess its stability and reactivity. pjoes.commdpi.com

The Hartree-Fock (HF) method is another ab initio computational approach used to study pyrazole derivatives. While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a valuable baseline for comparison. In a study on 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole, a compound structurally related to 4-Methyl-3-phenyl-1H-pyrazole, molecular geometry was optimized using both HF and DFT (B3LYP) methods with the 6-311G(d,p) basis set. researchgate.net The results from both methods were then compared with experimental data obtained from X-ray diffraction, demonstrating the utility of HF in structural evaluation. researchgate.net Similarly, HF methods with a 6-311G* basis set have been used for finding the most stable conformational isomer of other pyrazole derivatives. researchgate.net

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules, which in turn influences their biological activity. For pyrazole derivatives containing phenyl rings, a key conformational feature is the dihedral angle between the pyrazole and the attached aromatic rings.

Theoretical studies on related compounds provide insight into this aspect. For example, in 1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole, the dihedral angles between the pyrazole ring and the dinitrophenyl and methylphenyl rings were calculated to be 26.18° and 41.12°, respectively. researchgate.net To determine conformational flexibility in another related pyrazole, the molecular energy profile was obtained by varying selected torsional angles from -180° to +180° in 10° steps using semi-empirical methods like AM1. researchgate.net This type of analysis helps to identify the most stable conformations of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule. It maps the electron density to visualize regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com In MEP maps, red-colored regions denote areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. mdpi.comcambridge.org Conversely, blue-colored regions indicate electron-poor areas with positive electrostatic potential, which are prone to nucleophilic attack. mdpi.com

For various pyrazole derivatives, MEP calculations have been performed on their DFT-optimized geometries. researchgate.netresearchgate.net These analyses typically reveal that the negative potential is concentrated around the nitrogen atoms of the pyrazole ring and any other electronegative atoms (like oxygen) present in the substituents. mdpi.combohrium.com The hydrogen atoms, particularly those attached to the pyrazole ring or phenyl groups, generally exhibit a positive potential. mdpi.com This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule might interact with a biological receptor. cambridge.org

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is extensively used in drug discovery to screen for potential inhibitors by modeling the interaction between a ligand and the active site of a target protein.